(S,S)-3,3'-Dithiobis(2-aminopropionic acid)

Description

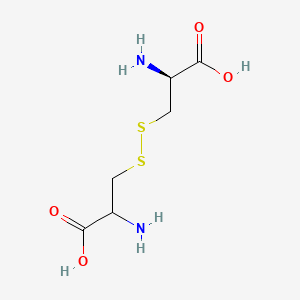

(S,S)-3,3'-Dithiobis(2-aminopropionic acid), also known as D-Cystine, is a disulfide-linked dimer of D-Cysteine. It is the enantiomer of the naturally occurring L-Cystine [(R,R)-3,3'-Dithiobis(2-aminopropionic acid)], differing in stereochemistry at the chiral centers .

Properties

IUPAC Name |

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-SYPWQXSBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Keratin-Rich Biomass

L-Cystine is traditionally extracted from keratin-rich materials such as human hair, feathers, or pig bristles. The process involves acidic hydrolysis followed by oxidative steps:

-

Procedure :

-

Hydrolysis : Biomass is treated with 6–12 M hydrochloric acid at 110–117°C for 6–7 hours.

-

Filtration : Insoluble residues are removed, and the filtrate is neutralized to pH 4.8 using sodium hydroxide or ammonia, precipitating crude cystine.

-

Purification : Crude cystine is dissolved in 1 M HCl, decolorized with activated carbon, and recrystallized via neutralization with ammonia.

-

-

Optimization :

Table 1: Key Parameters for Keratin Hydrolysis

Chemical Synthesis via Oxidation of L-Cysteine

Oxidative Coupling Using Hydrogen Peroxide

L-Cysteine is oxidized to L-cystine under controlled conditions:

Dimethyl Sulfoxide (DMSO)-Mediated Oxidation

DMSO serves as a mild oxidizer in acidic media:

Table 2: Comparison of Oxidative Methods

| Oxidizing Agent | Temperature (°C) | Time (Hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ | 50 | 3 | 90.6 | 98.5 |

| DMSO | 25 | 24 | 91.3 | 99.0 |

Enzymatic Synthesis

Microbial Production via Staphylococcus aureus

The staphyloferrin B biosynthetic pathway in S. aureus produces L-cystine as a siderophore precursor:

-

Enzymes : SbnA (PLP-dependent) and SbnB (NAD⁺-dependent) convert O-phospho-L-serine and L-glutamate to L-cystine.

-

Procedure :

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

L-Cystine is incorporated into peptides using orthogonal protecting groups:

-

Procedure :

-

Optimization :

Industrial-Scale Production Challenges

Environmental and Economic Considerations

Purity Specifications

| Parameter | Pharmaceutical Grade | Industrial Grade |

|---|---|---|

| Purity (%) | ≥99.5 | ≥98.0 |

| Heavy Metals (ppm) | ≤10 | ≤20 |

| Sulfate Ash (%) | ≤0.1 | ≤0.5 |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The disulfide bond (-S-S-) is the primary reactive site.

Reduction to Thiols

Reducing agents cleave the disulfide bond to yield cysteine thiols:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Dithiothreitol (DTT) | pH 8.0, 25°C | Free thiols (-SH) | |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous, 37°C | Monomeric cysteine |

Oxidation Reactions

The thiol groups can reform disulfide bonds under oxidative conditions:

Controlled oxidation with hydrogen peroxide or iodine enhances stability in protein cross-linking applications .

Metal Coordination Chemistry

The compound acts as a ligand for transition metals, particularly palladium(II), via N, O, or S coordination modes :

Palladium(II) Complexation

Reaction with palladium(II) acetate forms multinuclear complexes:

| Complex Type | Coordination Sites | FTIR Evidence |

|---|---|---|

| N, O chelation | Amino and carboxylate | Loss of symmetric CO stretch at 1394 cm |

| N, S chelation | Amino and thiolate | New S-Pd vibrations at 450–500 cm |

These complexes exhibit dynamic equilibria between mono- and polynuclear species in solution .

Acid-Base Reactions

The amino and carboxylic acid groups undergo pH-dependent protonation:

| Functional Group | pKa | Protonation State (pH 7) |

|---|---|---|

| α-Amino (-NH) | ~8.3 | Partially protonated |

| Carboxylic acid (-COOH) | ~2.1 | Deprotonated (-COO) |

At physiological pH, the compound exists as a zwitterion with a net charge of 0 .

Nucleophilic Substitution

The β-carbon adjacent to the disulfide bond participates in nucleophilic attacks:

| Reagent | Reaction Outcome |

|---|---|

| Alkyl halides (e.g., CHI) | Thioether formation (-S-CH) |

| Maleimides | Michael adducts for bioconjugation |

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

| Compound | Disulfide Bond Stability | Metal Affinity |

|---|---|---|

| L-Cystine | High (similar) | Prefers Cu(II) over Pd(II) |

| 3,3'-Dithiodialanine | Moderate | Weak coordination |

| Beta,beta'-dithioalanine | Low | No observed Pd(II) binding |

The dual amino-carboxylate system in (S,S)-3,3'-Dithiobis(2-aminopropionic acid) enables unique chelation behavior compared to simpler dithiols .

Scientific Research Applications

Biochemical Applications

(S,S)-3,3'-Dithiobis(2-aminopropionic acid) serves as a vital component in biochemical research and applications.

Cell Culture

Cystine is extensively used in cell culture media due to its role in protein synthesis and cellular metabolism. It is crucial for maintaining the intracellular pool of cysteine, which is essential for:

- Protein Folding : Cystine contributes to the formation of disulfide bonds that stabilize protein structures .

- Glutathione Synthesis : Cystine is reduced to cysteine, which acts as a precursor for glutathione, a critical antioxidant in cells .

| Application | Description |

|---|---|

| Protein Synthesis | Essential for disulfide bond formation in proteins |

| Antioxidant Production | Precursor for glutathione synthesis |

| Cell Growth | Supports metabolic functions in cultured cells |

Protein Studies

In protein biochemistry, (S,S)-3,3'-Dithiobis(2-aminopropionic acid) is utilized as a reducing agent and stabilizer:

- Reagent in Protein Analysis : It aids in the analysis of protein structure and function by facilitating the study of disulfide bond formation.

- Enzyme Activity Studies : Used to maintain enzyme stability during assays.

Therapeutic Applications

Research indicates several potential therapeutic uses for cystine:

- Nutritional Supplement : Cystine is sometimes included in dietary supplements aimed at improving skin health and managing conditions like acne and hair loss .

- Anti-inflammatory Properties : Preliminary studies suggest that cystine may have anti-inflammatory effects, particularly in conditions like osteoarthritis .

| Therapeutic Use | Description |

|---|---|

| Nutritional Support | Used in supplements for skin and hair health |

| Anti-inflammatory | Potential use in treating inflammatory conditions |

Case Studies and Research Findings

Numerous studies have investigated the applications of (S,S)-3,3'-Dithiobis(2-aminopropionic acid):

Cell Culture Studies

A study published by HiMedia Laboratories highlights the importance of cystine in serum-free media formulations, emphasizing its role in enhancing cell viability and growth rates . Researchers found that optimal concentrations of cystine significantly improved the yield of recombinant proteins.

Therapeutic Research

In a clinical trial examining the effects of cystine on inflammatory markers in patients with rheumatoid arthritis, researchers noted a reduction in specific biomarkers associated with inflammation following supplementation with cystine-rich formulations .

Mechanism of Action

The mechanism of action of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) involves its ability to form disulfide bonds with thiol-containing molecules. This property allows it to cross-link proteins and other biomolecules, thereby altering their structure and function. The compound can target specific cysteine residues in proteins, leading to changes in their activity and stability .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₆H₁₂N₂O₄S₂

- Molecular Weight : 240.30 g/mol

- CAS Number : 349-46-2

- Physical State : White crystalline powder

- Solubility: Soluble in dilute acids and alkaline solutions, very slightly soluble in water, and insoluble in organic solvents like ethanol and ether .

- Melting Point : ~260°C (decomposition) .

- Optical Rotation : [α]D = +215° to +225° (contrasting with L-Cystine’s [α]D = -215° to -225°) .

D-Cystine is less prevalent in biological systems compared to L-Cystine but is used in specialized biochemical research, particularly in studies of chiral specificity or protein engineering .

Comparison with Similar Compounds

L-Cystine [(R,R)-3,3'-Dithiobis(2-aminopropionic acid)]

Key Similarities and Differences :

L-Cystine is critical for maintaining disulfide bonds in proteins like keratin and insulin, whereas D-Cystine is primarily used in enantiomeric research .

3,3′-Dithiodipropionic Acid

- Formula : C₆H₁₀O₄S₂

- CAS : 5418-49-7 (unlisted in evidence but inferred from synthesis in ).

- Key Features: Lacks amino groups, making it a simpler disulfide linker.

- Applications: Precursor for cross-linking agents like 3,3′-dithiobis(propanoic hydrazide) (DTPH), used in polymer chemistry .

Contrast: Unlike cystine derivatives, this compound is non-chiral and used in material science rather than biological systems.

1,4-Dithioerythritol (DTE)

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

3,3'-Diselenobispropionic Acid

Biological Activity

(S,S)-3,3'-Dithiobis(2-aminopropionic acid) is a compound of growing interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, characterized by the presence of dithiobis and amino acid moieties, has been studied for its effects on various biological systems, including antimicrobial, anticancer, and antioxidant activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Synthesis

The molecular structure of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) can be represented as follows:

This compound can be synthesized through various methods, typically involving the reaction of 2-aminopropionic acid with dithiobis compounds. The synthesis process often requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that (S,S)-3,3'-Dithiobis(2-aminopropionic acid) exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Bacillus cereus | 500 µg/mL |

| Escherichia coli | Not effective |

The compound demonstrated a notable ability to inhibit the growth of Staphylococcus aureus and Bacillus cereus, with MIC values indicating effective concentrations for therapeutic applications .

Anticancer Activity

The anticancer potential of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study: Induction of Apoptosis

A study focusing on human cancer cell lines revealed that treatment with (S,S)-3,3'-Dithiobis(2-aminopropionic acid) resulted in a significant increase in apoptotic markers compared to untreated controls. The compound was found to activate caspase pathways, leading to programmed cell death .

Antioxidant Properties

The antioxidant capacity of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) is another area of interest. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Research Findings:

In assays measuring radical scavenging activity, (S,S)-3,3'-Dithiobis(2-aminopropionic acid) exhibited a dose-dependent response:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These findings suggest that the compound could play a role in mitigating oxidative damage in biological systems .

The biological activity of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) can be attributed to several mechanisms:

- Redox Activity: The dithiol group allows for redox reactions that can neutralize reactive oxygen species.

- Metal Ion Chelation: The compound's structure facilitates binding with metal ions, which may enhance its antimicrobial and anticancer properties.

- Modulation of Enzymatic Activity: It may influence various enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

Q & A

Q. How does the solubility profile of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) influence experimental design in biochemical studies?

The compound exhibits low aqueous solubility (≈0.112 g/L at 25°C) but dissolves readily in dilute acids (e.g., 1 M HCl) or alkaline solutions (pH >8) due to protonation/deprotonation of its amino and carboxyl groups. For buffer preparation, adjust pH to 5.0–6.5 to mimic physiological conditions, and use sonication or mild heating (≤40°C) to enhance dissolution . Avoid organic solvents like ethanol or ether, as it is insoluble in these media, which is critical for protein crystallization or stability assays .

Q. What analytical methods are recommended for confirming the enantiomeric purity of (S,S)-3,3'-Dithiobis(2-aminopropionic acid)?

Polarimetry is standard for chiral verification: L-cystine (S,S enantiomer) shows a specific optical rotation of [α]D²⁵ = -215° to -225° (c = 1% in 1 M HCl). For higher sensitivity, use chiral HPLC with a Crownpak CR(+) column and 0.1 M HClO₄ mobile phase, or capillary electrophoresis with β-cyclodextrin additives. Cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. How can researchers mitigate oxidative degradation during storage and handling?

Store the compound at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent disulfide bond cleavage. For long-term stability, lyophilize in acidic buffers (pH 3–4) and avoid trace metal contaminants (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation. Use reducing agents like DTT or TCEP only if intentional reduction is required .

Advanced Research Questions

Q. What strategies resolve contradictions in reported Stokes radii and diffusion coefficients of (S,S)-3,3'-Dithiobis(2-aminopropionic acid) across different solvents?

Discrepancies arise from solvent polarity and pH effects on molecular conformation. Use dynamic light scattering (DLS) in 0.1 M phosphate buffer (pH 7.4) for hydrodynamic radius measurements (reported range: 5.88 Å). For diffusion coefficients, employ pulsed-field gradient NMR or capillary electrophoresis under controlled ionic strength (0.1–0.2 M). Compare with computational models (e.g., COSMO-RS) to account for solvent interactions .

Q. How can this compound be functionalized for crosslinking applications in redox-responsive hydrogels?

Synthesize derivatives like 3,3′-dithiobis(propionohydrazide) (DTP) by reacting the acid with hydrazine. Use DTP to crosslink aldehyde-modified polymers (e.g., dialdehyde carboxymethyl cellulose) via acylhydrazone bonds. The disulfide bridge enables redox-responsive degradation (e.g., with 10 mM glutathione). Characterize hydrogel mechanics via rheology and confirm disulfide stability using Ellman’s assay .

Q. What experimental protocols optimize its use in amino acid analysis and protein quantification?

For amino acid hydrolysis, combine 20 µg of protein with 5 µL of 10% dithiodipropionic acid (in 0.2 M NaOH) to prevent cysteine oxidation. After vacuum drying, hydrolyze with 6 M HCl at 110°C for 24 h. Quantify via ninhydrin assay at 570 nm or UPLC with pre-column derivatization (AccQ-Tag). Note: Dithiodipropionic acid improves resolution over dithiodiglycolic acid in cation-exchange chromatography .

Key Methodological Notes

- Chiral Resolution : Use L-cystine dihydrochloride (CAS 30925-07-6) for improved solubility in cell culture media .

- Safety : Non-hazardous per EC regulations, but wear PPE to avoid inhalation of crystalline dust .

- Synthesis : Avoid commercial routes involving hair hydrolysis; opt for asymmetric catalysis using PdCl₂-phosphine complexes for enantiopure yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.